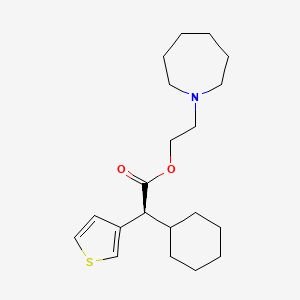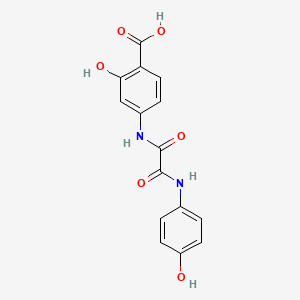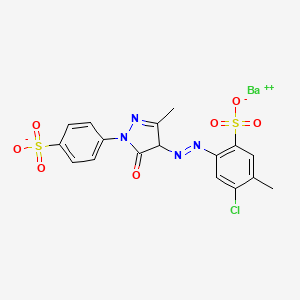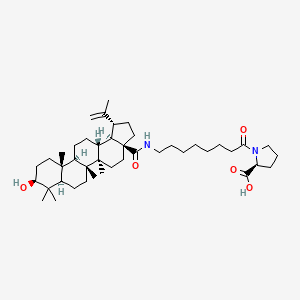
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound with the molecular formula C26H18ClN3. It consists of 48 atoms, including 18 hydrogen atoms, 26 carbon atoms, 3 nitrogen atoms, and 1 chlorine atom . The compound features a unique structure with multiple aromatic rings and a chlorine substituent, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves several steps. One of the methods includes treating an authentic precursor with chloroacetic acid and polyphosphoric acid (PPA). This reaction yields the desired compound along with other by-products . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the formation of the target compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely follows similar principles as laboratory methods but on a larger scale. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chloroacetic acid, polyphosphoric acid, and other organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the understanding of aromatic compounds and their behavior.
Biology: Research may explore the biological activity of the compound, including its potential interactions with biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: The compound’s unique properties may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific sites on target molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of the research.
Comparación Con Compuestos Similares
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine can be compared with other similar compounds, such as:
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine: This compound shares structural similarities but differs in the number and position of chlorine atoms.
2-Chloro-6-(chloromethyl)-13-phenyl-5H-dibenzo[d,h][1,3,6]triazonine: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific arrangement of aromatic rings and substituents, which contribute to its distinct chemical and physical properties.
Propiedades
Número CAS |
103686-95-9 |
|---|---|
Fórmula molecular |
C26H18ClN3 |
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
2-chloro-6,13-diphenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H18ClN3/c27-20-15-16-22-21(17-20)25(18-9-3-1-4-10-18)28-23-13-7-8-14-24(23)30-26(29-22)19-11-5-2-6-12-19/h1-17,28H |
Clave InChI |
CKCNITSQKHLPLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















